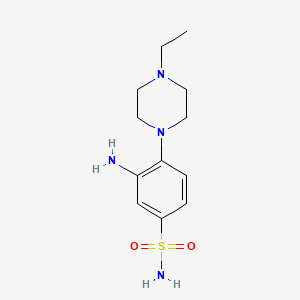

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide

Description

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group at position 1, an amino group at position 3, and a 4-ethylpiperazine substituent at position 4 of the benzene ring. This compound is structurally related to pharmacologically active sulfonamides, which are known for their roles as enzyme inhibitors (e.g., carbonic anhydrases, COX-2) and cytotoxic agents . Its synthesis and applications are of interest in medicinal chemistry due to the piperazine moiety, which often enhances solubility and modulates receptor binding .

Properties

IUPAC Name |

3-amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-2-15-5-7-16(8-6-15)12-4-3-10(9-11(12)13)19(14,17)18/h3-4,9H,2,5-8,13H2,1H3,(H2,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOXZDOMYSBNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl chloroformate under basic conditions.

Attachment of the Benzenesulfonamide Group: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide moiety.

Introduction of the Amino Group: Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation reactions to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding sulfinamide or sulfide under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in hypoxic tumor cells and plays a role in regulating pH and promoting cell survival under low oxygen conditions. By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition: The pyrazoline-based benzenesulfonamide in exhibits potent inhibition of hCA XII (KI = 6.2–95 nM), with selectivity over hCA IX. This suggests that bulky hydrophobic substituents (e.g., 4-Cl-phenyl) enhance hCA XII affinity . Piperazine derivatives are known to improve pharmacokinetic properties, which could enhance therapeutic utility .

Anti-inflammatory Activity :

- Celecoxib’s COX-2 selectivity arises from its trifluoromethyl and pyrazole groups. In contrast, the target compound lacks these motifs, implying divergent biological targets (e.g., hCA vs. COX-2) .

Neurological Applications :

- The cyclopentene derivative in demonstrates the therapeutic versatility of sulfonamide-related scaffolds. While the target compound’s ethylpiperazine group is distinct, its basicity and solubility could support central nervous system penetration .

Biological Activity

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and its applications in cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aromatic amine and a piperazine ring, which is known to influence its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound primarily involves:

- Inhibition of Carbonic Anhydrases (CAs) : Research has indicated that sulfonamide derivatives can act as potent inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes including acid-base balance and ion transport. The binding affinity of this compound to different CA isoforms has been studied extensively, showing significant inhibition characteristics .

- Antitumor Activity : The compound has been evaluated for its antitumor potential. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may induce apoptosis or inhibit cell proliferation through specific pathways .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Case Studies

- Carbonic Anhydrase Inhibition : A study demonstrated that this compound exhibited an IC50 value of 0.5 µM against human carbonic anhydrase II (hCA II), indicating strong inhibitory potential. This inhibition was linked to its structural features, particularly the sulfonamide moiety which is essential for enzyme binding .

- Antitumor Efficacy : In a series of experiments involving HCT116 colon cancer cells, the compound showed significant cytotoxicity with an IC50 of 1.2 µM. The mechanism was attributed to the activation of apoptotic pathways, including the caspase cascade, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Properties : The compound demonstrated effective antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 15.6 µM. The mechanism involved disruption of protein synthesis and nucleic acid production in bacterial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.